

Spectroscopic Profile of 2-Methoxypropanal: A Comparative Analysis

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Compound of Interest

Compound Name: 2-Methoxypropanal

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A comprehensive guide to the spectroscopic characteristics of **2-methoxypropanal**, offering a comparative analysis with related aldehydes. This document provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to support the identification and characterization of this compound.

This guide presents a cross-validation of spectroscopic data for **2-methoxypropanal**, a key chemical intermediate. To provide a thorough understanding of its spectral features, we offer a comparative analysis with three alternative aldehydes: propanal, 2-methylpropanal, and 3-methoxypropanal. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for unambiguous identification and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-methoxypropanal** and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

Compound	Proton Assignment	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)
2-Methoxypropanal	-CHO	Data not available	-	-
	-CH(OCH ₃)	Data not available	-	-
	-OCH ₃	Data not available	-	-
	-CH ₃	Data not available	-	-
Propanal	-CHO	9.73	t	1.4
-CH ₂ -	2.46	dq	7.4, 1.4	
-CH ₃	1.12	t	7.4	
2-Methylpropanal	-CHO	9.62	d	1.2
-CH(CH ₃) ₂	2.59	m	-	
-CH(CH ₃) ₂	1.10	d	6.9	
3-Methoxypropanal	-CHO	9.77	t	1.8
-CH ₂ CHO	2.73	dt	5.8, 1.8	
-CH ₂ O-	3.70	t	5.8	
-OCH ₃	3.34	s	-	

Note: Experimental ¹H NMR data for **2-Methoxypropanal** was not readily available in public databases at the time of this publication.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	C1 (-CHO)	C2	C3	-OCH ₃
2-Methoxypropanal	~205	~80	~15	~58
Propanal	202.7	31.7	8.6	-
2-Methylpropanal	204.7	41.0	15.6	-
3-Methoxypropanal	202.3	43.5	67.9	58.6

Table 3: Infrared (IR) Spectroscopy Data (Prominent Absorption Bands [cm⁻¹])

Compound	C=O Stretch	C-H (aldehyde)	C-O Stretch
2-Methoxypropanal	~1730	~2820, ~2720	~1100
Propanal	1730	2820, 2718	-
2-Methylpropanal	1725	2810, 2705	-
3-Methoxypropanal	1725	2820, 2720	1118

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
2-Methoxypropanal	88 (predicted)	59, 45, 29 (predicted)
Propanal	58	57, 29, 28
2-Methylpropanal	72	71, 43, 41, 29
3-Methoxypropanal	88	58, 45, 29

Experimental Protocols

Standardized protocols were followed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ^1H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

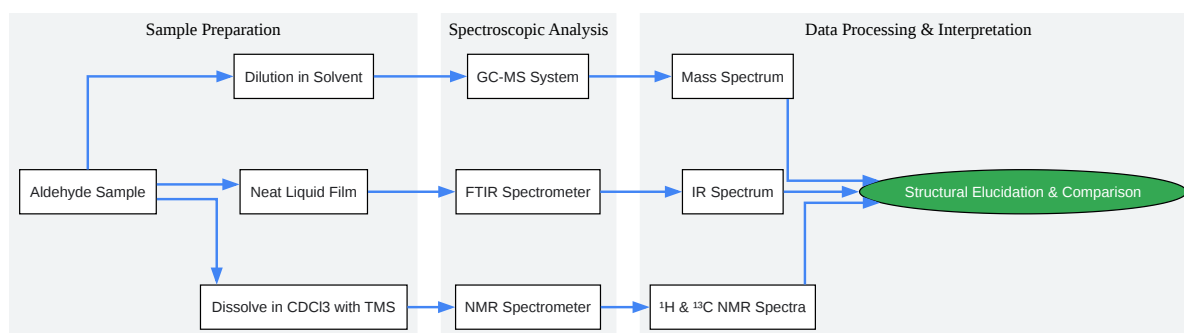
FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The spectra were recorded in the range of 4000 to 600 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector. The GC was equipped with a HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness). Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection port temperature was maintained at 250°C. The oven temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 20 to 200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the aldehyde compounds.



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Caption: General workflow for spectroscopic analysis of aldehydes.

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